Metsulfuron

Descripción

Significance of Sulfonylurea Herbicides in Modern Agriculture

The sulfonylurea (SU) class of herbicides represents a pivotal development in modern agricultural science, offering highly effective weed control at exceptionally low application rates. wikipedia.orgresearchgate.net Since their introduction, they have become integral to the production of major crops like wheat, rice, barley, soybeans, and corn. researchgate.netmdpi.com Their primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). mdpi.compomais.comkenso.com.au This enzyme is a crucial component in the biosynthesis pathway of essential branched-chain amino acids—valine, leucine, and isoleucine—which are fundamental for protein synthesis and cell division in plants. pomais.comthecattlesite.comdoaj.org

The significance of sulfonylureas lies in their high efficacy and selectivity. They can achieve the same level of weed control with as little as 1% of the material required by older herbicides from the 1960s. wikipedia.org This dramatic reduction in the volume of active ingredient applied to the land offers considerable benefits, including reduced handling, storage, and transportation for farmers. kenso.com.au

Crop selectivity is a key feature of sulfonylurea herbicides. Tolerant crops, such as many cereals, can rapidly metabolize the herbicide compounds into inactive forms. kenso.com.authecattlesite.com Weeds, on the other hand, lack this rapid metabolic capability, leading to the inhibition of their growth and eventual death. thecattlesite.com Sulfonylurea herbicides are used for both pre- and post-emergence applications to control a broad spectrum of broadleaf weeds and some grasses. mdpi.comnre.tas.gov.au

However, the persistence of some sulfonylurea herbicides in soil can be a concern, with the potential to affect sensitive rotational crops for years after application. mdpi.com Their degradation in the soil is largely dependent on pH and microbial activity, being more rapid in acidic conditions. mdpi.com The widespread and repeated use of this herbicide group has also led to the evolution of herbicide-resistant weed biotypes, necessitating careful management strategies. pomais.com

Overview of this compound's Role in Weed Management Systems

This compound, often used as this compound-methyl, is a prominent member of the sulfonylurea family. specialistsales.com.aupomais.com It is a selective, systemic herbicide valued for its effectiveness in controlling a wide array of broadleaf weeds and some annual grasses in diverse settings. nre.tas.gov.aubigpesticides.com Its applications span agriculture, forestry, and industrial vegetation management. specialistsales.com.aubigpesticides.comwaterquality.gov.au

In agricultural systems, this compound is widely used on cereal crops like wheat and barley, in pastures, and on rangelands. pomais.combigpesticides.com It functions as both a pre- and post-emergence herbicide, meaning it can be applied before or after weeds have sprouted. nre.tas.gov.aubiochemjournal.com The compound is absorbed through both the foliage and roots of plants and is then translocated throughout the plant's vascular system to its growing points. pomais.comnre.tas.gov.au By inhibiting the ALS enzyme, this compound halts cell division in the shoots and roots of susceptible plants, causing them to stop growing shortly after application and eventually die. pomais.comnre.tas.gov.auwaterquality.gov.au

A key aspect of this compound's role is its utility in integrated weed management (IWM) and resistance management programs. pomais.com As a Group 2 (ALS inhibitor) herbicide, it is a valuable tool for use in rotation or in tank mixes with herbicides that have different modes of action, such as glyphosate or 2,4-D. pomais.combigpesticides.com These combinations help to control a broader spectrum of weeds and delay the development of herbicide resistance. pomais.com For example, it is particularly useful in managing broadleaf weeds that are resistant to other herbicides. pomais.com

This compound is recognized for its efficacy against problematic weeds, including those with bulbs or tubers. nre.tas.gov.au Its use in non-crop areas, such as for site preparation in forestry and controlling vegetation on industrial sites, highlights its versatility. specialistsales.com.aubigpesticides.com The development of sulfonylurea-tolerant (STS) crops, such as soybeans, has further expanded the utility of herbicides like this compound, allowing for their use in managing difficult weeds in these cropping systems.

Below is a summary of weeds controlled by this compound-methyl:

Interactive Table: Weeds Controlled by this compound-methyl| Category | Species |

|---|---|

| Broadleaf Weeds | Pigweed, Thistles, Wild Radish, Bindweed, Dandelion, Shepherd's Purse, Amaranthus viridis, Anagallis arvensis, Chenopodium album, Cleome viscosa, Commelina benghalensis, Cirsium arvense, Euphorbia species, Ludwigia parviflora, Lathyrus aphaca, Marsilea quadrifoliata, Parthenium hysterophorus, Portulaca oleracea, Solanum species, Spheanocheila species, Trianthema species, Vicia sativa bigpesticides.comresearchgate.net |

| Grassy Weeds | Brome, Ryegrass, Digitaria sanguinalis bigpesticides.comresearchgate.net |

| Sedges | Cyperus esculentus, Cyperus rotundus, Fimbristylis species researchgate.net |

| Woody Plants | Blackberry, Sweet Briar bigpesticides.com |

Propiedades

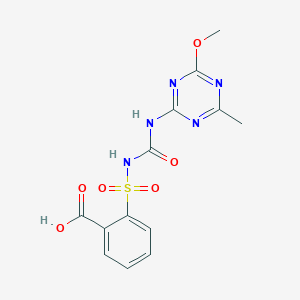

IUPAC Name |

2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O6S/c1-7-14-11(17-13(15-7)24-2)16-12(21)18-25(22,23)9-6-4-3-5-8(9)10(19)20/h3-6H,1-2H3,(H,19,20)(H2,14,15,16,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHURBUBIHUHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058187 | |

| Record name | Metsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79510-48-8 | |

| Record name | Metsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79510-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metsulfuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079510488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9B203G2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Basis of Action

Biochemical Pathway Inhibition: Acetolactate Synthase (ALS) Enzyme

The primary mode of action for metsulfuron is the inhibition of the acetolactate synthase (ALS) enzyme, also referred to as acetohydroxyacid synthase (AHAS). pomais.comresearchgate.net This enzyme is a critical component in the biosynthesis of branched-chain amino acids. pomais.comrsc.org ALS is found in the chloroplasts of plant cells and catalyzes the initial step in the pathway that produces valine, leucine, and isoleucine. pomais.com Specifically, the enzyme facilitates the conversion of two molecules of pyruvate to 2-acetolactate, or one molecule of pyruvate and one molecule of 2-ketobutyrate to 2-aceto-2-hydroxybutyrate. rsc.org As these amino acids are essential building blocks for proteins, the inhibition of ALS effectively halts the production of these vital molecules. pomais.comumn.edu The absence of the ALS enzyme in animals is a primary reason for the low direct toxicity of this compound to mammals, birds, and fish. herbiguide.com.au

Molecular Interactions at the ALS Active Site

This compound belongs to the sulfonylurea class of herbicides and functions by binding directly to the ALS enzyme. pomais.com This binding occurs at or near the active site, preventing the enzyme's natural substrates from accessing it. pomais.comscielo.br The interaction is a specific, high-affinity binding that effectively inactivates the enzyme. scielo.br

Research and molecular modeling studies have provided insights into the specific interactions between this compound and the ALS active site. For instance, studies with Arabidopsis thaliana ALS have shown that sulfonylurea herbicides adopt a characteristic bent "U" or "L" shape when bound to the enzyme. rsc.org The heterocyclic ring of the this compound molecule is involved in a π–π stacking arrangement with specific amino acid residues, such as tryptophan (W574). rsc.org Furthermore, the sulfonylurea linker part of the molecule forms hydrogen bonds with the backbone and sidechains of several amino acids within the active site, including glycine (G121), arginine (R377), serine (S653), and lysine (K256). rsc.org These multiple points of interaction contribute to the strong and specific inhibition of the enzyme. scielo.br

Downstream Physiological Consequences of ALS Inhibition in Plants

The inhibition of the ALS enzyme by this compound sets off a chain of events within the plant that disrupts critical physiological processes, leading to the characteristic symptoms of its herbicidal action.

Impact on Branched-Chain Amino Acid Biosynthesis

The direct and most immediate consequence of ALS inhibition is the cessation of the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. pomais.comresearchgate.netmdpi.com These amino acids are essential for the synthesis of proteins, which are fundamental to virtually all aspects of plant structure and function. pomais.com Without a continuous supply of these building blocks, the plant is effectively starved of the materials needed for growth and development. pomais.com This depletion of essential amino acids is considered the primary mechanism responsible for the herbicidal effect. mdpi.com A secondary effect that has been noted is the potential buildup of the substrate 2-ketobutyrate, which can be toxic to the plant at high concentrations. researchgate.netmdpi.com

Disruption of Plant Cell Division and Growth Processes

Visually, the effects are not immediate but develop over time as the plant exhausts its existing reserves of the essential amino acids and proteins. pomais.com Symptoms typically include stunting, followed by chlorosis (yellowing of the leaves), and eventual necrosis (tissue death) of the growing points, culminating in the death of the plant within one to three weeks. pomais.comresearchgate.netwur.nl

Herbicide Resistance Dynamics in Agroecosystems

Evolutionary Trajectories of Metsulfuron Resistance in Weed Biotypes

The evolution of herbicide resistance is a clear example of rapid adaptation in response to strong selective pressure. mdpi.com In the case of this compound, a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, resistance has been documented in numerous weed species. pomais.complos.org The continuous application of this compound creates a selection pressure that favors the survival and reproduction of rare, naturally occurring resistant individuals within a weed population. Over time, these resistant biotypes become dominant. isws.org.in

Studies have shown that resistance to this compound can evolve independently in different weed populations. For instance, research on Rumex dentatus in India revealed that resistance to this compound-methyl has evolved in various regions of Punjab and Haryana. isws.org.in Similarly, investigations into multiple populations of wild radish (Raphanus raphanistrum) demonstrated that while resistance to ALS inhibitors was widespread, the specific genetic mutations conferring this resistance could vary between populations, suggesting independent evolutionary events. cambridge.orgweedscience.org

The trajectory of resistance evolution can also be influenced by agricultural practices. The rotation of herbicides with different modes of action is a key strategy to delay the evolution of resistance. scielo.br However, the lack of diversity in herbicide use can accelerate the selection for resistant biotypes. rothamsted.ac.uk In some cases, weeds that have developed resistance to one class of herbicides, such as ACCase inhibitors, may subsequently and more rapidly evolve resistance to ALS inhibitors like this compound when they become the primary control method. nih.gov This indicates that the evolutionary path to resistance is not always a simple, linear process but can be complex and influenced by the history of herbicide exposure.

Genetic Basis of Target-Site Resistance Mechanisms

Target-site resistance (TSR) is a primary mechanism of resistance to this compound and other ALS-inhibiting herbicides. pomais.comnih.gov This form of resistance arises from genetic modifications at the herbicide's target site, the ALS enzyme, which reduce the herbicide's ability to bind and inhibit its function. pomais.complos.org

Point Mutations in the ALS Gene

The most common form of TSR involves point mutations in the ALS gene, leading to single amino acid substitutions in the ALS enzyme. cambridge.orgmdpi.com These substitutions alter the three-dimensional structure of the enzyme, thereby reducing the binding affinity of this compound. pomais.com

Numerous studies have identified specific mutations in the ALS gene that confer resistance to this compound. For example, in Monochoria vaginalis, amino acid substitutions at positions Ser-64-Ala, Asn-240-Asp, and Glu-426-Asn have been linked to this compound-methyl resistance. plos.org In wild radish, mutations at the Proline-197 position to histidine, threonine, alanine, or serine have been shown to confer moderate resistance to this compound. cambridge.orgweedscience.org Research on Lactuca serriola also identified five different amino acid substitutions at the Proline-197 position, including a novel Pro-197-Phe mutation, which conferred cross-resistance to various ALS inhibitors. nih.gov A double mutation (Pro197-Ser plus Trp574-Leu) in the ALS gene of shepherd's-purse (Capsella bursa-pastoris) was found to be responsible for high levels of resistance to several ALS-inhibiting herbicides, including this compound-methyl. mdpi.com

It is important to note that different mutations can confer varying levels of resistance to different chemical families of ALS inhibitors. cambridge.org For example, some mutations may provide high resistance to sulfonylureas like this compound but little to no cross-resistance to imidazolinones. cambridge.orgweedscience.org

Table 1: Examples of Point Mutations in the ALS Gene Conferring Resistance to this compound

| Weed Species | Amino Acid Substitution | Reference |

| Monochoria vaginalis | Ser-64-Ala, Asn-240-Asp, Glu-426-Asn | plos.org |

| Raphanus raphanistrum | Pro-197 to His, Thr, Ala, or Ser | cambridge.orgweedscience.org |

| Lactuca serriola | Pro-197 to Phe, and others | nih.gov |

| Capsella bursa-pastoris | Pro197-Ser + Trp574-Leu | mdpi.com |

| Bromus japonicus | Pro-197-Thr | nih.gov |

Gene Duplication and Overexpression of ALS

While less common than point mutations, gene duplication and subsequent overexpression of the ALS gene can also contribute to this compound resistance. mdpi.comfrontiersin.org In this mechanism, the weed plant produces a significantly higher amount of the target ALS enzyme. This increased enzyme concentration effectively dilutes the herbicide, requiring a much higher dose to achieve the same level of inhibition.

In some cases, a higher level of ALS-specific activity has been observed in resistant populations compared to susceptible ones, even without a corresponding increase in ALS mRNA levels, suggesting potential translational or post-translational regulation. cambridge.orgweedscience.org A study on a resistant biotype of Polypogon fugax found that the activity of the ALS enzyme was inherently higher and less sensitive to this compound-methyl compared to the susceptible biotype, even in the absence of target-site mutations. nih.govnih.gov This suggests that up-regulation of ALS enzyme activity can be a component of the resistance mechanism. nih.gov Research on Digitaria sanguinalis resistant to nicosulfuron, another ALS inhibitor, also pointed to ALS gene overexpression as a contributing factor to resistance. frontiersin.org

Molecular Mechanisms of Non-Target Site Resistance

Non-target site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. mdpi.commdpi.com These mechanisms are generally more complex than TSR and can confer resistance to herbicides with different modes of action. mdpi.com

Enhanced Herbicide Metabolism (e.g., Cytochrome P450 Monooxygenases, Glutathione-S-Transferases)

One of the most significant NTSR mechanisms is the enhanced metabolism of the herbicide into non-toxic or less toxic compounds. pomais.com This is often mediated by the increased activity of specific enzyme families, primarily cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs). mdpi.commdpi.comfrontiersin.org

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial in the detoxification of a wide range of compounds, including herbicides. frontiersin.org In several weed species, enhanced CYP-mediated metabolism has been identified as a key mechanism of resistance to this compound. For instance, in a resistant biotype of Polypogon fugax, the use of a CYP inhibitor, malathion, significantly increased the synergistic effect of this compound-methyl, indicating that CYP-mediated metabolism was a major contributor to resistance. nih.govnih.govresearchgate.net Similarly, in Roegneria kamoji, tolerance to this compound-methyl was linked to an induced increase in CYP450 activity. nih.gov Studies on Centaurea species also demonstrated that their innate tolerance to ALS inhibitors was primarily due to the metabolization of the herbicide via CYPs. nih.gov

Glutathione S-Transferases (GSTs): GSTs are another family of enzymes involved in the detoxification of herbicides by catalyzing the conjugation of glutathione to the herbicide molecule, rendering it more water-soluble and less toxic. scielo.brsemanticscholar.org While the role of GSTs in this compound resistance is sometimes less pronounced than that of CYPs, it can still be a contributing factor. In the case of the resistant Polypogon fugax biotype, GST activity was found to be less sensitive to this compound-methyl compared to the susceptible biotype. nih.govnih.gov Research has also shown that GSTs are important enzymes in metabolic resistance to sulfonylurea herbicides in general. mdpi.commdpi.com In some instances, while this compound itself may not significantly induce GST activity in resistant plants, it can decrease it in susceptible plants, suggesting a role for GSTs in maintaining cellular function in the presence of the herbicide. semanticscholar.org

Altered Herbicide Uptake or Translocation

Another NTSR mechanism involves a reduction in the amount of herbicide that is absorbed by the plant or translocated to its site of action in the meristematic tissues. mdpi.commdpi.com This can be due to anatomical or physiological changes in the resistant plants. mdpi.com

Herbicide Sequestration

Herbicide sequestration is a non-target-site resistance (NTSR) mechanism that prevents the active ingredient from reaching its intended site of action within the plant. isws.org.inresearchgate.netmdpi.com In the case of this compound, this involves processes that reduce the amount of herbicide that reaches the acetolactate synthase (ALS) enzyme. isws.org.inmdpi.com While the precise biochemical pathways of this compound sequestration are a subject of ongoing research, the general mechanism involves the herbicide being compartmentalized or bound within the plant cell, effectively rendering it inactive. This can occur in the vacuole or cell wall, away from the chloroplasts where the ALS enzyme is located. This form of resistance is one of several NTSR mechanisms, which also include reduced herbicide uptake or translocation and enhanced metabolic degradation. researchgate.netmdpi.compomais.com

Characterization of Cross-Resistance Patterns to Other ALS Inhibitor Herbicides

Weed populations resistant to this compound frequently exhibit cross-resistance to other herbicides that share the same mode of action: inhibition of the acetolactate synthase (ALS) enzyme. jrweedsci.comcabidigitallibrary.org This phenomenon occurs because the mechanism of resistance, whether a modification at the target site or an enhanced metabolism, is effective against multiple herbicides within the same chemical family. cabidigitallibrary.org

Research has documented significant cross-resistance in various weed species. For instance, this compound-resistant (MR) populations of Rumex dentatus (toothed dock) have shown high levels of resistance to other sulfonylurea (SU) herbicides like triasulfuron, as well as herbicides from other ALS-inhibiting families, including triazolopyrimidines (florasulam) and sulfonylaminocarbonyl-triazolinones (pyroxsulam). jrweedsci.com Similarly, a this compound-resistant biotype of Echium plantagineum demonstrated high resistance to other sulfonylureas like chlorsulfuron and lower levels of cross-resistance to imidazolinone herbicides such as imazapyr and imazethapyr. cabidigitallibrary.org

The table below details the cross-resistance patterns observed in Rumex dentatus populations.

| Herbicide | Chemical Family | GR₅₀ (g/ha) - Susceptible | GR₅₀ (g/ha) - Resistant | Resistance Factor (Fold) |

| This compound | Sulfonylurea | 0.11 | 10.31 | 93.7 |

| Triasulfuron | Sulfonylurea | 1.0 | 269.5 | 269.5 |

| Florasulam | Triazolopyrimidine | <0.94 | >30 | >31.9 |

| Pyroxsulam | Triazolopyrimidine | <1.13 | 3622.5 | >3205.7 |

| Halauxifen-methyl + Florasulam | Arylpicolinate + Triazolopyrimidine | 0.16 | 10.14 | 63.4 |

| Data sourced from studies on Rumex dentatus resistance. jrweedsci.com |

These patterns highlight a significant challenge in weed management, as the evolution of resistance to this compound can render a wide array of other ALS inhibitors ineffective. mdpi.comjrweedsci.com

Ecological and Agronomic Factors Driving Resistance Evolution

The emergence and spread of this compound resistance are not random events but are driven by specific ecological and agronomic pressures within agroecosystems.

Cropping Systems and Tillage Practices

Modern agricultural practices have created environments that inadvertently select for herbicide-resistant weeds. The rice-wheat cropping system, a dominant practice in regions like Northwest India, has been particularly associated with the proliferation of this compound-resistant Rumex dentatus. researchgate.netresearchgate.netrepec.org This intensive monoculture or dual-crop system favors the life cycle of specific weeds, and the continuous use of similar herbicides exacerbates the selection pressure. mdpi.com

Furthermore, the shift from conventional tillage to conservation or zero-tillage systems has a profound impact on weed dynamics. isws.org.in While zero tillage offers benefits like improved soil health and water conservation, it can lead to higher densities of certain weeds, such as R. dentatus, which thrive in the undisturbed soil surface environment. isws.org.inresearchgate.netrepec.org The reliance on herbicides for weed control is greater in no-till systems, further accelerating the evolution of resistance. isws.org.in Studies have shown that the infestation levels of R. dentatus are significantly higher in rice-wheat systems under zero tillage compared to other cropping systems like sorghum-wheat. researchgate.netmdpi.comrepec.org

Selection Pressure from Continuous this compound Application

The primary driver for the evolution of this compound resistance is the intense and continuous selection pressure exerted by its repeated use. isws.org.inresearchgate.net this compound-methyl has been a preferred herbicide for controlling broadleaf weeds in crops like wheat since the 1990s due to its high efficacy at low application rates and good crop safety. isws.org.injrweedsci.com However, this over-reliance has led to a predictable evolutionary outcome: the selection of naturally occurring resistant individuals within a weed population. pomais.comjrweedsci.com

In regions across India, Brazil, Canada, and Australia, the continuous application of this compound and other ALS inhibitors in wheat has resulted in the emergence of resistant weed biotypes. jrweedsci.com The first cases of this compound resistance in R. dentatus in India were observed after about 15 years of effective use, a testament to the strong selective force of the herbicide. jrweedsci.com Studies screening numerous R. dentatus populations from farmers' fields in Punjab and Haryana found a high percentage of biotypes resistant to this compound, confirming that resistance is now widespread in these areas due to sustained application. isws.org.inresearchgate.net

Population Genetics and Molecular Epidemiology of Resistant Weed Populations

Understanding the genetic basis of resistance is crucial for monitoring its spread and developing effective management strategies. Resistance to this compound, like other ALS inhibitors, arises from genetic mutations that can be categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.netpomais.com

Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors. researchgate.net It involves specific point mutations in the ALS gene, which alter the structure of the enzyme's binding site. pomais.comcabidigitallibrary.org This change reduces or eliminates the ability of this compound to bind to and inhibit the enzyme. Several amino acid substitutions at conserved regions of the ALS gene have been identified in various weed species. For example, a Proline to Serine substitution at position 197 (Pro197Ser) has been identified as the mechanism conferring cross-resistance to multiple ALS inhibitors in Erigeron sumatrensis. mdpi.com Other mutations at different positions have been found in species like Alopecurus myosuroides and Monochoria vaginalis. researchgate.netplos.org

Non-Target-Site Resistance (NTSR): This is a more complex resistance mechanism that involves genes not directly related to the herbicide's target site. researchgate.netmdpi.com NTSR mechanisms that confer resistance to this compound often involve enhanced metabolic degradation of the herbicide before it can reach the ALS enzyme. pomais.comnih.gov This metabolic resistance is frequently mediated by the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). nih.govresearchgate.net Studies have shown that the pretreatment of resistant weeds with a P450 inhibitor, such as malathion, can restore susceptibility to this compound, providing evidence for this mechanism. nih.govnih.gov NTSR is considered a significant threat because it can confer unpredictable cross-resistance to herbicides from different chemical classes. nih.gov

The table below lists identified genetic mechanisms for this compound resistance in various weed species.

| Weed Species | Resistance Mechanism | Genes/Enzymes Implicated | Type |

| Erigeron sumatrensis | Amino acid substitution Pro197Ser | ALS gene | TSR |

| Roegneria kamoji | Enhanced metabolic detoxification | Cytochrome P450, Glutathione S-transferases (GST) | NTSR |

| Alopecurus aequalis | Amino acid substitution Pro197Arg | AHAS gene | TSR |

| Alopecurus myosuroides | Amino acid substitution Pro197Thr or Trp574Leu | ALS gene | TSR |

| Monochoria vaginalis | Amino acid substitutions (e.g., Ser64Ala, Asn240Asp) | MvALS1 gene | TSR |

| Polypogon fugax | Insensitive ALS enzyme, Enhanced GST activity | ALS gene, GST | TSR & NTSR |

Data compiled from various molecular studies on herbicide resistance. mdpi.comresearchgate.netplos.orgnih.govresearchgate.netfrontiersin.org

Molecular epidemiology tracks the frequency and spread of these resistance-conferring mutations across weed populations. By sampling weeds from different geographical locations and analyzing their genetic makeup, researchers can map the evolution and movement of resistance, providing critical information for regional weed management advisories. isws.org.inresearchgate.net

Environmental Fate and Persistence

Degradation Pathways in Soil Systems

The breakdown of metsulfuron in soil is a multifaceted process involving both chemical and microbial actions. agronomyaustraliaproceedings.orgepa.gov The dissipation of this compound-methyl in the soil involves both chemical and microbial processes. plos.org

Chemical Hydrolysis Kinetics and Mechanisms

Chemical hydrolysis is a primary degradation pathway for this compound, particularly in acidic environments. agronomyaustraliaproceedings.orgnih.gov The process involves the cleavage of the sulfonylurea bridge, which is highly dependent on soil pH. sci-hub.ru This reaction is faster at lower pH values. nih.govsci-hub.ru In acidic media, the hydrolysis of this compound-methyl proceeds through two consecutive reactions. dntb.gov.ua The initial reaction leads to the formation of a sulfonamide and an s-triazine ring. sci-hub.rudntb.gov.ua The second reaction is the conversion of the resulting sulfonylcarbamic acids into sulfonamides and carbon dioxide. dntb.gov.ua Theoretical studies using density functional theory (DFT) suggest that the hydrolysis of this compound-methyl resembles a nucleophilic substitution where a water molecule attacks the carbonyl group. worldscientific.comworldscientific.com This research also indicates that water molecules can act as a catalyst, significantly reducing the energy barrier for this reaction to occur. worldscientific.comworldscientific.com

Microbial Metabolism and Biotransformation

Microbial activity is a crucial component of this compound degradation in soil. agronomyaustraliaproceedings.orgepa.govtandfonline.com The significance of soil microorganisms is demonstrated by the faster degradation observed in non-sterilized soil compared to sterilized soil. plos.orgtandfonline.com In non-autoclaved soil, a significant degradation of this compound-methyl was observed, whereas in autoclaved soil, the breakdown was much slower. tandfonline.com The dissipation rate can be enhanced with a second application of the herbicide in non-autoclaved soils, suggesting an adaptation by the microbial community. tandfonline.com Various soil bacteria and fungi are involved in the biological degradation of this compound. mdpi.com While the parent compound can undergo initial chemical hydrolysis without microbial involvement, the further breakdown of intermediate products relies on viable microorganisms. isws.org.in For instance, the degradation of saccharin, an intermediate, to carbon dioxide is carried out by microbes. isws.org.in Some studies have shown that certain bacteria can increase the activity of detoxification enzymes in plants and accelerate the degradation of this compound in the soil. mdpi.com However, the herbicide can also affect the microbial population, with some studies showing an initial inhibition of certain bacteria and fungi, followed by an increase in tolerant species. nih.gov

Identification of Primary Degradation Products

The degradation of this compound in soil leads to several key products. The major routes of degradation are O-demethylation, cleavage of the sulfonylurea bridge, and the opening of the triazine ring, ultimately leading to the evolution of carbon dioxide (CO2). plos.orgresearchgate.net

Primary degradation products identified through various studies include:

2-amino-4-methoxy-6-methyl-1,3,5-triazine : Formed through the cleavage of the sulfonylurea bridge. sci-hub.ruisws.org.in

Methyl-2-(aminosulfonyl)benzoate (and its derivatives): Also a result of the sulfonylurea bridge cleavage. sci-hub.ruisws.org.in

Saccharin : An intermediate product formed during degradation. epa.govisws.org.in

Carbon Dioxide (CO2) : The ultimate degradation product, indicating the complete mineralization of the parent compound. epa.govplos.org

The formation of these products is a result of both chemical hydrolysis and microbial metabolism. isws.org.in For example, the initial hydrolysis may form the triazine amine and the sulfonamide, while subsequent microbial action is responsible for their further breakdown and mineralization. sci-hub.ruisws.org.in

Influence of Edaphic and Environmental Factors on Soil Degradation

The rate at which this compound degrades in the soil is not constant but is significantly influenced by various soil (edaphic) and environmental factors. agronomyaustraliaproceedings.orgepa.govresearchgate.net

Soil pH Effects on Degradation Rate and Persistence

Soil pH is a critical factor governing the persistence of this compound. agronomyaustraliaproceedings.orgepa.gov Degradation is generally faster in acidic soils and slower in alkaline soils. agronomyaustraliaproceedings.orgisws.org.innre.tas.gov.au This is primarily due to the increased rate of chemical hydrolysis of the sulfonylurea bridge under acidic conditions. plos.orgsci-hub.ru As the soil pH increases, hydrolysis slows down, and microbial degradation becomes the more dominant pathway for breakdown. agronomyaustraliaproceedings.org The persistence of this compound-methyl at 45°C was shown to increase from 2.1 days at pH 5 to 33 days at pH 7. nih.gov In alkaline soils, this compound is more soluble and less adsorbed to soil particles, which can increase its potential for leaching. agronomyaustraliaproceedings.orgnre.tas.gov.au

Impact of Soil Moisture and Temperature

Soil moisture and temperature play significant roles in the degradation rate of this compound. agronomyaustraliaproceedings.orgepa.gov Higher soil moisture and temperature generally lead to faster degradation. isws.org.innre.tas.gov.auwaterquality.gov.au An increase in soil temperature from 8°C to 24°C in a loam soil reduced the duration of this compound bioactivity by 49%. usda.gov Similarly, increasing soil moisture has been shown to enhance this compound degradation, particularly at higher temperatures. usda.gov The mineralization of this compound was found to be enhanced by increasing both soil moisture and temperature. researchgate.net These factors influence both chemical hydrolysis and microbial activity, with microbial processes being more active in warmer, moister conditions. tandfonline.comresearchgate.net For example, at higher temperatures, the degradation rate in non-autoclaved soil improved with increasing soil moisture content. tandfonline.com

Table 1: Effect of Soil Temperature on this compound Bioactivity Duration

| Soil Type | Temperature Increase (°C) | Reduction in Bioactivity Duration (%) |

| Loam | 8 to 24 | 49 |

| Sand | 16 | 20 |

This table is based on data from a study on the environmental effects on this compound bioactivity in soil. usda.gov

Table 2: Half-life of this compound-methyl in Sterile vs. Non-sterile Soil

| Soil Condition | DT50 (days) | DT90 (days) |

| Non-sterile | 13 | 44 |

| Sterilized | 31 | 70 |

This table presents the estimated half-life (DT50) and the time for 90% dissipation (DT90) of this compound-methyl in soil, highlighting the role of microbial degradation. plos.org

Role of Soil Organic Matter Content

The persistence, mobility, and biological activity of this compound in the terrestrial environment are significantly influenced by the organic matter (OM) content of the soil. americanelements.comnih.govnih.gov Soil organic matter is a key factor in the adsorption of this compound. epa.govamericanelements.com Studies have consistently shown a positive correlation between the amount of organic matter in the soil and the extent of this compound adsorption. epa.govamericanelements.com As the organic matter content increases, more of the herbicide is bound to soil particles, which in turn reduces its concentration in the soil solution and, consequently, its potential for leaching. americanelements.com

This relationship directly impacts the herbicide's biological activity. The phytotoxicity of this compound is inversely related to the soil's organic matter content. americanelements.com In soils with low organic matter, even low application rates of this compound can cause significant effects on sensitive plants. americanelements.com Conversely, in soils rich in organic matter, higher concentrations of the herbicide are required to achieve the same level of biological activity due to increased adsorption. americanelements.com

Furthermore, the degradation of this compound is affected by organic matter. Higher organic C content can lead to faster herbicide degradation in the soil, thereby reducing its persistence. nih.govsigmaaldrich.com This is partly because increased organic matter supports greater microbial activity, and microbial degradation is a significant pathway for this compound breakdown, particularly in alkaline soils. nih.govwikipedia.org

A study on the persistence of this compound-methyl in rice fields demonstrated this relationship clearly. In soil with low C-organic content (1.86%), the herbicide persisted at higher concentrations for longer periods compared to soil with high C-organic content (3.5%). nih.govsigmaaldrich.com After 30 days, the persistence in low-OM soil was significantly higher than in high-OM soil, where it was already undetectable at lower application doses. nih.gov

Table 1: Effect of Soil Organic Matter on this compound-methyl Persistence

| C-Organic Content | Herbicide Dose (g a.i. ha⁻¹) | Persistence at 30 Days (ppm) | Persistence at 60 Days (ppm) | Persistence at 90 Days (ppm) |

| Low (1.86%) | 4.0 | 9.64 | 5.52 | 0 |

| High (3.5%) | 4.0 | 5.42 | 0 | 0 |

| Low (1.86%) | 1.0 | 5.34 | 0 | 0 |

| High (3.5%) | 1.0 | 0 | 0 | 0 |

Data adapted from a 2021 study on this compound-methyl persistence in rice fields. nih.gov

Fate in Aquatic Environments

When this compound enters aquatic systems, its fate is governed by several processes, including chemical degradation, photodegradation, and partitioning between the water column and sediments. ontosight.ai In the aquatic environment, this compound is considered to be moderately persistent to persistent under aerobic conditions. ontosight.ai

Hydrolysis and Photodegradation in Water Bodies

Hydrolysis is a primary pathway for the degradation of this compound in water, and its rate is highly dependent on pH. wikipedia.orgherts.ac.uk The herbicide is relatively stable under neutral and alkaline conditions but breaks down more rapidly in acidic water. herts.ac.uknih.govwikipedia.org At 25°C, the half-life of this compound-methyl has been reported as 22 days at a pH of 5-9, while other studies show a half-life of 3 weeks at pH 5 and over 30 days at pH 7 and 9. herts.ac.uknih.govcenmed.com The hydrolysis reaction involves the cleavage of the sulfonylurea bridge, a key structural feature of the molecule. cenmed.com Theoretical studies suggest this occurs via nucleophilic substitution by a water molecule attacking the carbonyl group. wikipedia.org

Photodegradation, or breakdown by light, also contributes to the transformation of this compound in water. fishersci.com While some research indicates it is stable to direct photolysis, other studies show it does break down in the presence of ultraviolet (UV) light. herts.ac.ukherts.ac.ukcenmed.com The major photochemical pathway appears to be initiated by the dissociation of the carbon-sulfur (C-S) bond. fishersci.com One study reported the half-life of this compound-methyl under UV light and sunlight to be 0.5 and 7.8 days, respectively. ecostore.com This suggests that indirect photolysis may play a role in its degradation in sunlit surface waters. herts.ac.ukcenmed.com Major photoproducts identified include methyl-2-sulfonyl-amino-benzoate and 2-amino-4-methoxy-6-methyl-triazine. ecostore.com

Adsorption to Sediments and Suspended Particulates

This compound generally shows a low affinity for binding to soil particles and sediments. nih.gov This characteristic is supported by its low organic carbon-water partition coefficient (log Koc), which indicates weak sorption compared to many other pesticides. nih.gov Adsorption is influenced by the physicochemical properties of the sediment and the water. Similar to its behavior in soil, adsorption to sediments is expected to be positively correlated with organic carbon content and negatively correlated with pH. epa.govnih.gov In alkaline aquatic environments, the increased solubility and anionic nature of this compound reduce its tendency to adsorb to particulate matter, keeping it mobile in the water column. epa.govwikipedia.org

Transport Mechanisms in the Environment

This compound is recognized as a mobile chemical in the environment, with the potential to move from the application site into surrounding areas through various transport mechanisms. wikipedia.orgwikipedia.org Its mobility is a key factor in assessing its potential environmental impact, particularly concerning non-target species and water resources. mpg.de

Leaching Potential through Soil Profiles

This compound has a high potential to leach through the soil profile and contaminate groundwater. nih.govwikipedia.orgmpg.de This mobility is especially pronounced in soils with high permeability, such as sandy soils, low organic matter content, and alkaline pH. wikipedia.orgwikipedia.orgmpg.de Under alkaline conditions, this compound is more soluble and predominantly in its anionic form, which decreases its adsorption to negatively charged soil particles and enhances its movement with soil water. wikipedia.org

Field and laboratory studies have confirmed its movement through soil. In one study, this compound leached to a depth of 40 cm in sandy soil, whereas in clay soils, it was generally retained within the top 10 to 20 cm. wikipedia.org Another laboratory experiment using soil columns found that with simulated rainfall, phytotoxic levels of the herbicide leached into the 20-25 cm zone. americanelements.com A study in India under saturated moisture conditions observed the maximum concentration of this compound-methyl at a depth of 30-35 cm, with the compound also being detected in the collected leachate, indicating a high risk of groundwater contamination. epa.gov

Table 2: Leaching Depth of this compound-methyl in Different Soil Types

| Soil Type | pH (top 10 cm) | Organic Matter (top 10 cm) | Leaching Depth |

| Sodic Clay | 6.3 - 8.2 | 3.1% | Mostly remained in the top 10 cm. wikipedia.org |

| Cracking Grey Clay | 8.5 | 2.7% | Spread throughout the top 20 cm. wikipedia.org |

| Mallee Sand | 7.4 | 1.2% | Spread through the top 40 cm. wikipedia.org |

Data adapted from a study in Victoria, Australia. wikipedia.org

Runoff and Spray Drift to Non-Target Areas

Surface runoff is another significant transport pathway for this compound, potentially leading to the contamination of surface water bodies like ponds, streams, and rivers. mpg.de The risk of runoff is particularly high in poorly draining soils and when rainfall occurs shortly after application. mpg.de To mitigate this, label instructions often advise against applying the product when rainfall is expected within 48 hours and recommend the use of vegetative buffer strips between treated areas and surface water features. mpg.de

Spray drift, the unintentional movement of airborne pesticide droplets away from the target area, poses a considerable risk to adjacent non-target plants, which can be injured by extremely low concentrations of this compound. mpg.de Minimizing drift is critical for protecting the habitat of non-target organisms. mpg.de Recommended practices to reduce spray drift include using nozzles that produce large droplets, avoiding application during windy conditions or temperature inversions, and using the lowest effective spray boom height. mpg.de

Persistence and Environmental Half-Life Determination across Diverse Matrices

The persistence of this compound-methyl, often quantified by its dissipation half-life (DT50), varies significantly across different environmental matrices such as soil and water. This variability is primarily driven by factors including pH, temperature, soil moisture, and microbial activity. isws.org.innre.tas.gov.au

In Soil:

The breakdown of this compound-methyl in soil is a complex process involving both chemical hydrolysis and microbial degradation. isws.org.insci-hub.ru The rate of this degradation is inversely correlated with soil pH; the compound degrades faster in acidic conditions. isws.org.innre.tas.gov.au Higher soil moisture and warmer temperatures also accelerate its breakdown. isws.org.innre.tas.gov.aucabidigitallibrary.org Consequently, the reported half-life of this compound-methyl in soil spans a wide range, from as short as a few days to several months. waterquality.gov.au

Research findings indicate a soil half-life ranging from 10 to 178 days. publications.gc.ca Some studies have reported an average half-life of 30 days, with a broader range of 5 to 63 days depending on soil characteristics. tauranga.govt.nz In acidic soils, half-lives as short as 6.3 to 7.9 days have been observed. researchgate.net One study in a paddy field under tropical conditions found half-lives of 6.3 days and 7.9 days at different application rates. researchgate.net

The type of soil also plays a crucial role. Half-life values have been reported as 178 days in clay, 102 days in sandy loam, and between 14 and 105 days in clay loam. orst.edu A field study on three tropical agricultural soils found the half-life to be shorter in Lating soil (approximately 8.2 days) compared to Sungai Buluh and Serdang soils (both 13.4 days) when applied at 30 g/ha. publish.csiro.au Laboratory studies have shown that in non-autoclaved sandy loam and clay soil at 35°C, the half-life decreased from 9.0 to 5.7 days and from 11.2 to 4.6 days, respectively, as the moisture level increased. tandfonline.com

The importance of microbial activity is highlighted by studies comparing sterile and non-sterile soils. In one such study, the half-life of this compound-methyl in non-sterile soil was 13 days, while in sterilized soil, it increased to 31 days, indicating that biological degradation by microorganisms significantly contributes to its dissipation. nih.gov

Interactive Data Table: this compound-Methyl Soil Half-Life (DT50) under Various Conditions

| Soil Type | pH | Temperature (°C) | Moisture Content | Half-Life (days) | Reference |

|---|---|---|---|---|---|

| Clay | - | - | - | 178 | orst.edu |

| Sandy Loam | - | - | - | 102 | orst.edu |

| Clay Loam | - | - | - | 14-105 | orst.edu |

| Silty Loam | - | - | - | 120-180 | orst.edu |

| Acidic Soil (pH 5.2) | 5.2 | - | - | 3.54 - 6.40 | isws.org.in |

| Lating Series | - | - | Field | 8.2 | publish.csiro.au |

| Sungai Buluh Series | - | - | Field | 13.4 | publish.csiro.au |

| Serdang Series | - | - | Field | 13.4 | publish.csiro.au |

| Non-sterile soil | - | - | Lab | 13 | nih.gov |

| Sterile soil | - | - | Lab | 31 | nih.gov |

| Sandy Loam (non-autoclaved) | - | 35 | 20% FC | 9.0 | tandfonline.com |

| Sandy Loam (non-autoclaved) | - | 35 | 80% FC | 5.7 | tandfonline.com |

| Clay (non-autoclaved) | - | 35 | 20% FC | 11.2 | tandfonline.com |

| Clay (non-autoclaved) | - | 35 | 80% FC | 4.6 | tandfonline.com |

| Biobed Matrix | - | 5 | - | 89.3 | cdnsciencepub.com |

| Biobed Matrix | - | 20 | - | <70 | cdnsciencepub.com |

In Water:

The persistence of this compound-methyl in aquatic environments is also highly dependent on pH. Chemical hydrolysis is a significant degradation pathway, particularly in acidic water. epa.govepa.gov The half-life for aqueous hydrolysis is reported to be 22 days at 25°C in a pH range of 5-9. waterquality.gov.au Another source indicates a hydrolysis half-life of 3 weeks at pH 5 and 25°C, with the compound being stable at neutral and alkaline pHs. orst.eduepa.gov In contrast, under alkaline conditions (up to pH 9.7), this compound-methyl is expected to persist in the water column for more than 30 weeks. epa.gov

Photolysis, or breakdown by light, is not a significant degradation pathway for this compound-methyl in water or soil. orst.eduepa.gov Studies in farm dugouts (ponds) have shown that the dissipation half-life can be relatively long, with one study reporting a DT50 of 84 days, suggesting that microbial and photolytic degradation were slow in those conditions. nih.gov In water/sediment systems, the degradation half-life (system DT50) has been reported to be in the range of 105 to 175 days. rivm.nl

Interactive Data Table: this compound-Methyl Aquatic Half-Life (DT50)

| Water Body Type | pH | Temperature (°C) | Condition | Half-Life (days) | Reference |

|---|---|---|---|---|---|

| Freshwater | 5-9 | 25 | Hydrolysis | 22 | waterquality.gov.au |

| Water | 5.0 | 25 | Hydrolysis | 21 | orst.eduepa.gov |

| Water | 7.0 | - | Hydrolysis | Stable | epa.gov |

| Water | 9.0 | - | Hydrolysis | Stable | epa.gov |

| Farm Dugout (Pond) | Weakly Alkaline | - | Field | 84 | nih.gov |

| Water/Sediment System | - | - | Lab | 105-175 | rivm.nl |

| Natural Water | 5.8 | 25 | Anaerobic Lab | 35 | epa.gov |

| Natural Water | 6.9 | 25 | Anaerobic Lab | 175-210 | epa.gov |

Ecotoxicological Implications for Non-target Biota

Impact on Non-Target Terrestrial Plants

Metsulfuron can have significant adverse effects on non-target terrestrial plants, even at extremely low concentrations. fsc.orgtauranga.govt.nz These effects can manifest in various ways, from reduced growth to impaired reproductive capabilities, and can be influenced by factors such as plant species, life stage, and the route of exposure.

Effects on Vegetative Growth (e.g., Biomass Production, Plant Cover)

In a study on five wetland and terrestrial plant species, all species exhibited marked effects on vegetative growth when sprayed with 10% of the recommended label rate. oup.comoup.com Less pronounced but still significant effects were observed at just 1% of the label rate. oup.comoup.com Another study found that foliar applications of this compound at rates of 10.5 g a.i. ha-1 or higher resulted in a biomass reduction of at least 98% in giant blue iris and broadleaf arrowhead, and at least 84% in yellow water lily. lsu.edu

Table 1: Effects of this compound on Vegetative Growth of Non-Target Terrestrial Plants

| Species | Application Rate | Observed Effect | Reference |

|---|---|---|---|

| Matricaria recutita | ≥ 0.058 g a.i./ha | Significant biomass reduction | frontiersin.orgresearchgate.net |

| General Plant Community | 0.174 and 0.348 g a.i./ha | Significant difference in plant cover | frontiersin.orgresearchgate.net |

| Various wetland and terrestrial species | 10% of recommended rate | Marked effects on vegetative growth | oup.comoup.com |

| Various wetland and terrestrial species | 1% of recommended rate | Significant effects on vegetative growth | oup.comoup.com |

| Giant blue iris (Iris giganticaerulea) | ≥ 10.5 g a.i. ha-1 | ≥ 98% reduction in plant biomass | lsu.edu |

| Broadleaf arrowhead (Sagittaria latifolia) | ≥ 10.5 g a.i. ha-1 | ≥ 98% reduction in plant biomass | lsu.edu |

| Yellow water lily (Nymphaea mexicana) | ≥ 10.5 g a.i. ha-1 | ≥ 84% reduction of yellow water lily | lsu.edu |

| Broadleaf cattail (Typha latifolia) | ≥ 42.1 g a.i. ha-1 | Impact on growth | lsu.edu |

Reproductive Endpoints (e.g., Seed Germination, Seed Weight, Flowering Success)

The reproductive success of non-target plants can be severely compromised by this compound exposure. Research has shown that the herbicide can lead to reduced seed weight, lower germination rates, and delayed or reduced flowering. oup.comresearchgate.net

A field study revealed that the F1 generation of Sinapis alba, Centaurea cyanus, and Phacelia tanacetifolia showed significantly lower seed germination rates at dosages of 0.0193 g a.i./ha and higher. frontiersin.orgresearchgate.net This suggests that even low levels of spray drift could lead to shifts in plant community composition over time. frontiersin.orgresearchgate.net In another study, this compound application reduced the germination of intermediate and immature seeds of Chromolaena odorata by 53% and 99%, respectively. dpi.qld.gov.au However, mature seeds were not significantly affected. dpi.qld.gov.au

Seed weight of Bidens cernua and Sinapis arvensis was also found to be reduced following this compound application. oup.comoup.com Furthermore, a study on Centaurea cyanus noted a 26% decrease in maximum flowering and a 7-day delay in peak flowering at a 5% dose. mst.dk These findings highlight the importance of considering reproductive endpoints in risk assessments, as they can be more sensitive than vegetative endpoints. frontiersin.orgplos.org

Differential Sensitivity across Plant Species and Life Stages

The sensitivity of plants to this compound varies significantly among different species and even different cultivars of the same species. pomais.comcambridge.org Broadleaf plants are generally more susceptible than grasses. pomais.com For example, a study on Florida wetland plants found that this compound had minimal effects on sand cordgrass and soft rush but severely impacted lizard's tail, golden canna, and several fern species. apms.org Similarly, some bahiagrass cultivars have shown a four- to fivefold increased tolerance to this compound compared to others. cambridge.org

A plant's life stage at the time of exposure is also a critical factor. The seedling stage is generally the most sensitive period for many plant species. oup.comoup.com However, plants sprayed at later reproductive stages can still experience significant effects on their reproductive parts, sometimes showing more sensitivity than seedlings. oup.comoup.comresearchgate.net

Phytotoxic Effects from Off-Target Movement (Drift, Runoff, Contaminated Irrigation Water)

The high phytotoxicity of this compound at very low concentrations means that off-target movement through spray drift, runoff, or contaminated irrigation water poses a significant risk to non-target plants. fsc.orgclemson.eduepa.gov Unintentional spray drift has the potential to significantly increase environmental risk. fsc.org Runoff from treated areas, especially from poorly drained soils, can contaminate surface water and harm adjacent vegetation. fsc.orgepa.gov

Studies have shown that even sublethal doses from drift can inhibit the germination and seedling growth of the F1 generation of non-target plants. researchgate.net The use of this compound near desirable ornamental trees and shrubs is discouraged, as their roots may extend into treated areas, leading to injury from root uptake. ufl.edu To mitigate these risks, it is recommended to avoid spraying during windy conditions, use nozzles that produce larger droplets, and maintain buffer zones around sensitive areas. ufl.eduepa.gov

Effects on Aquatic Organisms

This compound can enter aquatic ecosystems through runoff and spray drift, where it can have significant impacts on aquatic plants and algae. epa.govepa.gov While its toxicity to aquatic animals is generally low, its effects on aquatic flora can be pronounced. epa.govepa.gov

Aquatic Macrophytes and Algae: Growth, Photosynthesis, and Community Structure Alterations

This compound is highly toxic to many aquatic plants and algae. epa.govbund.de It can inhibit growth, reduce photosynthesis, and alter the community structure of aquatic vegetation. nih.govmdpi.com

Studies have shown that this compound can inhibit the growth of submerged aquatic plants at very low concentrations. epa.gov For example, the growth of Potamogeton nodosus and P. pectinatus was significantly inhibited at a nominal rate of 1 µg/L. epa.gov In another study, the root growth of Elodea canadensis and Myriophyllum spicatum decreased at the lowest tested concentration of this compound. nih.gov The common aquatic test species, Lemna minor (duckweed), is particularly sensitive, with an EC50 value of 0.36 ppb for a 14-day exposure. epa.govnih.gov

This compound exposure can also lead to a decrease in pH in aquatic environments, which is an indicator of reduced primary production by macrophytes. nih.gov While it may not directly affect the biomass or species composition of phytoplankton, it can indirectly lead to an increased biomass of periphytic algae growing on macrophyte leaves. nih.gov This is likely due to the leakage of nutrients from the affected macrophytes, which then promotes algal growth. nih.gov

Interestingly, some studies have found that aquatic plants can display a high tolerance to this compound compared to terrestrial species. tauranga.govt.nznih.gov The sensitivity of aquatic plants can vary, with fast-growing species with small exposed leaf areas being more sensitive than slow-growing species with large exposed leaf areas. nih.gov

Table 2: Effects of this compound on Aquatic Macrophytes and Algae

| Organism | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Potamogeton nodosus & P. pectinatus | 1 µg/L | 77-90% inhibition of shoot length growth | epa.gov |

| Elodea canadensis & Myriophyllum spicatum | Lowest tested concentration | Decreased root growth | nih.gov |

| Lemna gibba (Duckweed) | 0.36 ppb | EC50 (14-day exposure) | epa.gov |

| Aquatic Enclosure | Lowest tested concentration | Decreased pH (indicating reduced primary production) | nih.gov |

| Periphytic Algae | Various | Increased biomass on macrophyte leaves | nih.gov |

| Selenastrum capricornutum (Algae) | 286 ppb | EC50 (5-day exposure) | epa.gov |

Aquatic Invertebrates (e.g., Daphnia magna)

This compound-methyl has demonstrated low toxicity to aquatic invertebrates in laboratory settings. orst.edu Studies on the freshwater invertebrate Daphnia magna, a key species in aquatic food webs, consistently report high LC50 values, indicating a low level of acute toxicity. researchgate.net A 48-hour toxicity test with Daphnia magna established a median lethal concentration (LC50) of greater than 150 mg/L. orst.eduepa.gov Similarly, other assessments found the 48-hour acute EC50 (the concentration causing an effect, in this case, immobilization, in 50% of the population) to be 150 mg/L and greater than 43.1 mg/L for Daphnia magna. herts.ac.ukherts.ac.uk

Chronic toxicity testing has also revealed minimal long-term effects. A 21-day life-cycle study on Daphnia magna showed very low toxicity, with the No-Observed-Effect-Level (NOEL) for both survival and reproduction being greater than 150 mg/L. orst.edu These findings suggest that under typical environmental concentrations, the risk of acute toxicity to aquatic invertebrates from this compound-methyl is low. epa.gov

Table 1: Acute and Chronic Toxicity of this compound-methyl to Daphnia magna

| Test Type | Duration | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Acute | 48 hours | LC50 | > 150 | orst.edu |

| Acute | 48 hours | EC50 | 150 | herts.ac.uk |

| Acute | 48 hours | EC50 | > 43.1 | herts.ac.uk |

Freshwater Fish

The toxicity of this compound-methyl to freshwater fish is categorized as very low. orst.edu Standard acute toxicity tests, typically conducted over a 96-hour period, have been performed on several fish species. For rainbow trout (Oncorhynchus mykiss) and bluegill (Lepomis macrochirus), the 96-hour LC50 values were determined to be greater than 150 mg/L. orst.eduherts.ac.uk Another study confirmed a 96-hour LC50 of over 113 mg/L for rainbow trout (Salmo gairdneri). herts.ac.uk Research on the tropical fish species Poecilia reticulata also indicated low toxicity, with a 96-hour LC50 greater than 110 mg/L. herts.ac.uk Due to its low toxicity to fish, this compound-methyl is not expected to bioaccumulate in these organisms. orst.edu

Table 2: Acute Toxicity of this compound-methyl to Freshwater Fish

| Species | Duration | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | > 150 | herts.ac.uk |

| Bluegill (Lepomis macrochirus) | 96 hours | LC50 | > 150 | orst.edu |

| Rainbow Trout (Salmo gairdneri) | 96 hours | LC50 | > 113 | herts.ac.uk |

Effects on Soil Microbial Communities and Ecological Functions

The interaction of this compound-methyl with soil microorganisms is complex, with effects varying based on soil type, herbicide concentration, and the specific microbial groups being studied. tandfonline.comarhivzatehnickenauke.com The breakdown of the herbicide in soil is significantly influenced by microbial activity. publications.gc.ca

Changes in Microbial Biomass and Community Composition

Research indicates that this compound-methyl can induce shifts in the structure and biomass of soil microbial communities. acs.org In one study, the herbicide initially reduced bacterial populations in a sandy loam soil, though they recovered to control levels after nine days. tandfonline.com Conversely, in a clay soil, bacterial populations decreased with higher herbicide concentrations for the first nine days but then surpassed the control soil by day 27. tandfonline.com Fungal populations in both soil types tended to increase with higher concentrations of this compound-methyl. tandfonline.com Another study noted that this compound-methyl distinctly inhibited common aerobic heterotrophic bacteria, while the impact on fungi and actinomycetes was less evident. nih.gov This suggests that fungi may become the dominant microbial type in soils with sulfonylurea residues, while actinomycetes may be more sensitive. nih.gov

Influence on Soil Carbon Mineralization and Enzyme Activities

The metabolic activity of soil microbes, including carbon mineralization and enzyme function, can be influenced by the presence of this compound-methyl. acs.org Carbon mineralization, measured as CO2 evolution, was initially stimulated in both clay and sandy loam soils after herbicide application. tandfonline.com However, this was followed by a decrease between days 3 and 9, before increasing again. tandfonline.com The mineralization of ¹⁴C-labeled this compound-methyl has been found to be significantly higher in fresh soils compared to soils that have been stored, indicating a reduction in microbial degradation capacity over time in stored samples. acs.orgacs.org

The effects on soil enzyme activities are also variable. In a study on wheat rhizosphere soil, the activities of hydrogen peroxidase and polyphenol oxidase were notably lower in samples treated with this compound-methyl compared to controls. nih.gov Another study investigated dehydrogenase and acid phosphatase activity in three different soil types (Entisol, Mollisol, and Inceptisol). scispace.com this compound-methyl exerted an initial adverse effect on both enzymes, though dehydrogenase activity recovered over time in all soils. scispace.com Acid phosphatase activity also decreased initially, with slower recovery observed at higher herbicide doses. scispace.com The impact was generally more pronounced in Inceptisol soil. scispace.com

Effects on Terrestrial Non-Target Invertebrates

This compound-methyl is generally considered to have low toxicity to many terrestrial invertebrates, such as bees. orst.edu However, concerns can arise from the herbicide's primary function of plant removal, which can affect habitat and food sources for these invertebrates. epa.gov

Earthworms

Earthworms, as key soil ecosystem engineers, have been the subject of ecotoxicological studies concerning this compound-methyl. The acute toxicity is low, with a reported LC50 for earthworms of greater than 1,000 mg/kg of soil. orst.edu

More recent studies have examined both lethal and sub-lethal effects on different species. For the exotic species Eisenia fetida, the LC50 values were 2884.08 mg/kg after 7 days and 1871.18 mg/kg after 14 days. doi.orgnih.gov The indigenous Indian species Metaphire posthuma was found to be more sensitive, with LC50 values of 2449.34 mg/kg and 1673.10 mg/kg after 7 and 14 days, respectively. doi.orgnih.gov

Avoidance behavior tests have shown that earthworms may avoid soil contaminated with high concentrations of the herbicide. researchgate.netnih.gov The effective concentration causing 50% avoidance (EC50) for E. fetida was 901.76 mg/kg, while for M. posthuma it was 544.21 mg/kg. doi.orgnih.gov These studies indicate that while acute mortality may only occur at very high concentrations, sub-lethal behavioral effects can occur at lower levels. doi.org

Table 3: Toxicity of this compound-methyl to Earthworms

| Species | Duration | Endpoint | Concentration (mg/kg) | Reference |

|---|---|---|---|---|

| General | - | LC50 | > 1,000 | orst.edu |

| Eisenia fetida | 7 days | LC50 | 2884.08 | nih.gov |

| Eisenia fetida | 14 days | LC50 | 1871.18 | nih.gov |

| Metaphire posthuma | 7 days | LC50 | 2449.34 | nih.gov |

| Metaphire posthuma | 14 days | LC50 | 1673.10 | nih.gov |

| Eisenia fetida | 48 hours | EC50 (Avoidance) | 901.76 | nih.gov |

Table 4: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 91730 |

| This compound-methyl | 52999 |

| Valine | 6287 |

| Isoleucine | 6306 |

| Carbon dioxide | 280 |

Honeybees and Other Pollinators

This compound-methyl is generally characterized by low direct acute toxicity to honeybees (Apis mellifera). orst.eduepa.gov Laboratory studies consistently report high median lethal dose (LD50) values, indicating that a large amount of the active ingredient is required to cause mortality. For instance, the acute contact LD50 has been reported to be greater than 25 µ g/bee , greater than 44.3 µ g/bee , and in some cases, greater than 100 µ g/bee . orst.eduepa.govfmc.comapparentag.com.auwillowood.comepa.gov Similarly, the acute oral LD50 has been found to be greater than 44.3 µ g/bee and greater than 91.72 µ g/bee . fmc.comwillowood.com Based on these findings, this compound-methyl is considered relatively non-toxic to honeybees and is not expected to cause adverse effects from direct contact at typical application rates. epa.govepa.gov Some assessments have concluded that honeybees are no more sensitive to this compound-methyl than birds or mammals. fsc.orgmaryland.gov

Despite the low direct toxicity, the primary concern for pollinators stems from indirect effects. uic.edu As a potent herbicide, this compound-methyl can adversely affect the forage and habitat of pollinators by eliminating non-target flowering plants. epa.gov Product labels often carry a "Non-target Organism Advisory Statement," warning that the product is toxic to plants and may impact the resources available to pollinators in areas adjacent to treated sites. epa.gov Research has shown that sublethal doses of herbicides can lead to a significant reduction in nectar sources and floral density, which in turn is likely to affect pollinator visitation and the availability of essential resources. researchgate.net Since pollen is the exclusive protein source for bees, any reduction in its quantity or quality due to herbicide exposure could have negative consequences for the development and survival of bee larvae. researchgate.net

Acute Toxicity of this compound-methyl to Honeybees (Apis mellifera)

| Endpoint | Value (µg/bee) | Reference |

|---|---|---|

| Acute Contact LD50 | > 100 | fmc.com |

| Acute Contact LD50 | > 25 | orst.eduepa.govepa.gov |

| Acute Contact LD50 | > 44.3 | apparentag.com.auwillowood.com |

| Acute Oral LD50 | > 91.72 | fmc.com |

| Acute Oral LD50 | > 44.3 | willowood.com |

Bioaccumulation Potential and Trophic Transfer in Ecosystems

This compound-methyl exhibits a low potential for bioaccumulation in organisms. publications.gc.ca This characteristic is largely due to its chemical properties, including high water solubility and a low octanol-water partition coefficient (Kow), which indicates it is less likely to accumulate in the fatty tissues of organisms. epa.govepa.govepa.gov

Studies have confirmed this low bioaccumulation potential through the measurement of the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. In fish, the BCF for this compound-methyl has been determined to be very low, with reported values of less than 1. fmc.comrivm.nl A specific study on bluegill sunfish (Lepomis macrochirus) exposed to the chemical for 28 days determined a BCF of less than 1, and a BCF in edible tissue of just 0.21 was observed after one day of exposure. fmc.comusda.gov Due to its high solubility in water, this compound-methyl does not bioaccumulate and is rapidly broken down and eliminated from animal bodies. apparentag.com.auwillowood.com

Given its low bioaccumulation potential, the risk of trophic transfer or biomagnification (the increasing concentration of a substance in organisms at successively higher levels in a food chain) is considered minimal. rivm.nl Assessments have concluded that there is no significant concern for adverse effects in predatory birds or mammals that might consume organisms exposed to this compound-methyl. epa.govepa.gov While one risk assessment identified the consumption of contaminated insects as the highest risk for small mammals, this pathway was ultimately deemed insignificant and not a cause for concern. fsc.org

Bioaccumulation Data for this compound-methyl

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Bioconcentration Factor (BCF) | < 1 | Lepomis macrochirus (Bluegill sunfish) | fmc.com |

| Bioconcentration Factor (BCF) | < 1 | Fish (General) | rivm.nl |

| Bioconcentration Factor (BCF) | 1 | Not Specified | herts.ac.uk |

| log Kow (Octanol-water partition coefficient) | -1.7 | Not Applicable | fmc.comrivm.nl |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Residue Analysis in Complex Matrices

Chromatographic methods are the cornerstone of metsulfuron residue analysis, providing robust and reliable quantification in diverse matrices such as soil, water, and biological tissues. researchgate.net The choice of chromatographic technique often depends on the sample matrix's complexity and the required detection limits. researchgate.netsci-hub.ru

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of polar and thermally labile herbicides like this compound. researchgate.net Coupled with various detectors, HPLC offers versatility and sensitivity for residue quantification.

HPLC with UV/DAD Detection : HPLC systems equipped with an Ultraviolet (UV) or Diode-Array Detector (DAD) are frequently used for this compound analysis. researchgate.netmeasurlabs.com DAD provides the advantage of acquiring the entire UV-visible spectrum of the analyte, which aids in identification. measurlabs.com The typical wavelength for detecting this compound is around 230 nm to 254 nm. epa.govcipac.orgcipac.org Reversed-phase columns, such as C8 or C18, are commonly used for separation. cipac.orgcipac.org The mobile phase often consists of an acetonitrile and water mixture, adjusted to an acidic pH with phosphoric or formic acid to ensure proper peak shape and retention. cipac.orgcipac.orgsielc.com While effective, HPLC-UV/DAD methods may require extensive sample cleanup to minimize matrix interference, especially at low concentration levels. epa.govkorseaj.org

HPLC with Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer enhances selectivity and sensitivity, allowing for lower detection limits and confirmation of the analyte's identity. researchgate.netsci-hub.ru This is particularly crucial for complex matrices where co-eluting compounds can interfere with UV detection. sci-hub.ru A validation method using thermospray LC/MS with selected ion monitoring can be incorporated for both detection and confirmation of positive results from UV detection. epa.gov

A comparative overview of HPLC methods is presented below:

Interactive Data Table: HPLC Methods for this compound Analysis| Technique | Detector | Typical Column | Mobile Phase Example | Detection Wavelength/Mode | Key Advantages |

|---|---|---|---|---|---|

| HPLC | UV/DAD | C8, C18 | Acetonitrile/Water (pH 3) | 230-254 nm | Robust, widely available |

| HPLC | MS | C8, C18 | Acetonitrile/Water with formic acid | Selected Ion Monitoring (SIM) | High selectivity and sensitivity |

Gas Chromatography (GC) is another powerful technique for pesticide residue analysis. However, due to the thermal instability of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. nih.govresearchgate.nettandfonline.com

Derivatization : A common derivatization agent is diazomethane, which methylates the this compound molecule, forming a dimethyl derivative. nih.govresearchgate.nettandfonline.com This derivative is more amenable to GC analysis. nih.govresearchgate.net The structure of the derivatized product is often confirmed using GC-MS. nih.gov

GC-ECD : The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and other electron-capturing moieties, making it suitable for detecting the derivatized this compound. tandfonline.comacs.org